Cas no 1427405-17-1 (4-Chloro-3-fluoro-5-methylbenzylamine)

4-Chloro-3-fluoro-5-methylbenzylamine is a halogenated benzylamine derivative with a molecular formula of C₈H₉ClFN. This compound features a chloro- and fluoro-substituted aromatic ring, along with a methyl group at the 5-position, enhancing its steric and electronic properties. The benzylamine moiety provides reactivity for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its halogenated structure contributes to increased stability and potential bioactivity, suitable for applications in drug discovery and material science. The compound is typically handled under controlled conditions due to its reactive amine group. High-purity grades are available for research and industrial use, ensuring consistency in synthetic applications.
4-Chloro-3-fluoro-5-methylbenzylamine structure
1427405-17-1 structure
商品名:4-Chloro-3-fluoro-5-methylbenzylamine
CAS番号:1427405-17-1
MF:C8H9ClFN
メガワット:173.615164518356
CID:5003090

4-Chloro-3-fluoro-5-methylbenzylamine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-3-fluoro-5-methylbenzylamine
    • インチ: 1S/C8H9ClFN/c1-5-2-6(4-11)3-7(10)8(5)9/h2-3H,4,11H2,1H3
    • InChIKey: WGFQXXDJXSKKPP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC(CN)=CC=1C)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 26

4-Chloro-3-fluoro-5-methylbenzylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010012115-1g
4-Chloro-3-fluoro-5-methylbenzylamine
1427405-17-1 97%
1g
1,475.10 USD 2021-07-06
Alichem
A010012115-500mg
4-Chloro-3-fluoro-5-methylbenzylamine
1427405-17-1 97%
500mg
823.15 USD 2021-07-06
Alichem
A010012115-250mg
4-Chloro-3-fluoro-5-methylbenzylamine
1427405-17-1 97%
250mg
499.20 USD 2021-07-06

4-Chloro-3-fluoro-5-methylbenzylamine 関連文献

4-Chloro-3-fluoro-5-methylbenzylamineに関する追加情報

Professional Introduction to 4-Chloro-3-fluoro-5-methylbenzylamine (CAS No. 1427405-17-1)

4-Chloro-3-fluoro-5-methylbenzylamine, identified by its CAS number 1427405-17-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, characterized by its unique structural and electronic properties derived from the presence of both chloro and fluoro substituents on a benzylamine backbone. The methyl group at the 5-position further modifies its reactivity and potential applications, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural configuration of 4-Chloro-3-fluoro-5-methylbenzylamine imparts distinct chemical characteristics that make it particularly useful in drug discovery and development. The chloro substituent at the 4-position enhances electrophilic aromatic substitution reactions, while the fluoro group introduces electron-withdrawing effects that can influence the compound's metabolic stability and binding affinity to biological targets. These features are particularly relevant in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.

In recent years, there has been growing interest in leveraging halogenated aromatic amines like 4-Chloro-3-fluoro-5-methylbenzylamine in the development of novel therapeutic agents. The compound's ability to serve as a versatile building block for more complex molecules has been exploited in several research initiatives. For instance, studies have demonstrated its utility in constructing scaffolds for kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The presence of both chloro and fluoro groups allows for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of diverse pharmacophores.

One notable application of 4-Chloro-3-fluoro-5-methylbenzylamine is in the synthesis of fluorinated anilines, which have shown promise as intermediates in antiviral and antibacterial drug development. The fluorine atom's ability to enhance metabolic stability and improve oral bioavailability has made such compounds attractive candidates for clinical use. Furthermore, the methyl group at the 5-position can be further modified to introduce additional functional moieties, expanding the compound's synthetic utility.

The pharmaceutical industry has been particularly keen on exploring halogenated benzylamines due to their broad spectrum of biological activity. Research has indicated that compounds with similar structural motifs can exhibit inhibitory effects on various enzymes, including those involved in signal transduction and DNA replication. For example, derivatives of 4-Chloro-3-fluoro-5-methylbenzylamine have been investigated for their potential as inhibitors of tyrosine kinases, which play a crucial role in cell proliferation and survival.

Advances in computational chemistry have also facilitated the design of novel analogs of 4-Chloro-3-fluoro-5-methylbenzylamine with enhanced pharmacological properties. Molecular modeling studies have helped identify key structural features that contribute to binding affinity and selectivity, guiding the optimization of lead compounds for therapeutic use. These computational approaches have complemented experimental efforts, allowing researchers to rapidly screen large libraries of derivatives and identify promising candidates for further development.

The synthesis of 4-Chloro-3-fluoro-5-methylbenzylamine typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the chloro and fluoro substituents, followed by nucleophilic substitution or coupling reactions to achieve the desired amine functionality. The presence of protecting groups may be necessary to prevent unwanted side reactions during synthesis, highlighting the importance of careful reaction optimization.

In conclusion, 4-Chloro-3-fluoro-5-methylbenzylamine (CAS No. 1427405-17-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile synthetic applications. Its role as an intermediate in drug development continues to be explored across various therapeutic areas, underscoring its importance in modern medicinal research. As new methodologies emerge for modifying halogenated aromatic compounds, it is likely that derivatives of this compound will play an increasingly pivotal role in the discovery and creation of novel therapeutic agents.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量